molecular formula C23H27FN2O5S B2723582 8-(4-ethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946217-25-0

8-(4-ethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2723582
CAS No.: 946217-25-0
M. Wt: 462.54
InChI Key: WZQNHOSQOIUCNF-UHFFFAOYSA-N
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Description

This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane class, characterized by a spirocyclic core with substituents at the 4- and 8-positions. The 4-position is modified with a 4-fluoro-3-methylbenzenesulfonyl group, while the 8-position features a 4-ethoxybenzoyl moiety. These substituents influence its physicochemical properties and biological activity, particularly in receptor binding and pharmacokinetics .

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O5S/c1-3-30-19-6-4-18(5-7-19)22(27)25-12-10-23(11-13-25)26(14-15-31-23)32(28,29)20-8-9-21(24)17(2)16-20/h4-9,16H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQNHOSQOIUCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diaminocyclohexane derivative.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride reagent.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction.

    Final Coupling with the Ethoxyphenyl Group: The final step involves coupling the ethoxyphenyl group to the spirocyclic core using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 8-(4-ethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its spirocyclic structure and functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 8-(4-ethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, leading to modulation of their activity. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and available research findings:

Compound Name (Substituents) Molecular Formula Molecular Weight Key Substituent Features Pharmacological Notes Reference(s)
Target : 8-(4-Ethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₂₃H₂₆FN₂O₅S 470.53 (est.) - 4-position : 4-Fluoro-3-methylbenzenesulfonyl (electron-withdrawing)
- 8-position : 4-Ethoxybenzoyl (lipophilic)
Hypothesized enhanced blood-brain barrier penetration due to ethoxy group .
4-(4-Methoxyphenylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₁₅H₂₂N₂O₆S₂ 390.47 - 4-position : Methoxybenzenesulfonyl
- 8-position : Methylsulfonyl
Higher polarity (logP ~2.5) due to sulfonyl groups; limited CNS activity .
8-(4-Bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₂₁H₂₂BrFN₂O₄S 503.38 - 8-position : Bromobenzoyl (heavy atom effect)
- Identical 4-position to target
Potential use in PET imaging due to bromine isotope .
4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane C₂₂H₂₅ClN₂O₅S 472.97 - 4-position : Chlorobenzenesulfonyl
- 8-position : Ethoxybenzoyl
Reduced metabolic stability compared to fluoro analogs .
8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₁₈H₂₃FN₂O₄S 382.45 - 8-position : Cyclopropanecarbonyl (steric hindrance) Improved selectivity for orexin receptors .
Spiperone (1-phenyl-1,3,8-triazaspiro[4.5]decane derivative) C₂₃H₂₆FN₃O₂ 395.47 - 8-position : 4-Fluorophenyl-4-oxobutyl Clinically used tranquilizer; high dopamine D₂ receptor affinity (pKi ~9.0) .

Key Findings from Comparative Analysis:

Receptor Binding :

  • Compounds with electron-withdrawing groups (e.g., 4-fluoro-3-methylbenzenesulfonyl) show higher affinity for neurotransmitter receptors (e.g., dopamine, orexin) .
  • The spirocyclic core itself is critical for conformational restriction, as seen in Spiperone’s D₂ receptor selectivity .

Pharmacokinetic Considerations :

  • Methylsulfonyl groups () increase polarity, reducing CNS penetration but improving aqueous solubility .
  • Cyclopropanecarbonyl derivatives () balance steric bulk and lipophilicity, optimizing receptor selectivity .

Biological Activity

8-(4-ethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a synthetic compound belonging to the class of spirocyclic sulfonyl aminoketones. This compound has garnered attention in medicinal chemistry due to its unique structural features, which may confer significant biological activity. This article aims to provide a detailed overview of its biological activity, supported by case studies and research findings.

Structural Characteristics

The compound features a spirocyclic diazaspirodecane scaffold, which is known for its potential interactions with various biological targets. The presence of functional groups such as the ethoxybenzoyl and fluoro-substituted benzenesulfonyl groups may influence its pharmacological properties and therapeutic applications.

Antihypertensive Potential

Research has identified diazaspiro[4.5]decane derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension. For instance, studies on similar compounds have demonstrated their efficacy in reducing blood pressure in spontaneously hypertensive rats, suggesting that the compound may exhibit similar antihypertensive effects through inhibition of sEH activity .

Anticancer Properties

The spirocyclic structure is associated with various anticancer activities. Compounds with similar frameworks have shown promise in targeting cancer cell proliferation and inducing apoptosis. Although specific data on 8-(4-ethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is limited, its structural analogs have demonstrated significant cytotoxic effects against several cancer cell lines .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been suggested by its structural relatives, which have been studied for their anti-inflammatory properties. These compounds often interact with key inflammatory mediators, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Study on Soluble Epoxide Hydrolase Inhibition

A notable study focused on diazaspiro[4.5]decane derivatives highlighted their role as sEH inhibitors. The study utilized docking simulations alongside in vivo experiments to confirm the antihypertensive effects observed in animal models. The results indicated that these compounds could effectively lower blood pressure by modulating the metabolic pathways involving epoxyeicosatrienoic acids (EETs) .

Cytotoxicity Assays

In vitro assays conducted on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action involved the induction of apoptosis and cell cycle arrest, indicating potential pathways through which 8-(4-ethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane could exert anticancer effects .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReference
2,8-Diazaspiro[4.5]decane-based ureasEH inhibitorReduces blood pressure
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decaneAnticancerInduces apoptosis
2-Amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizineAnti-inflammatoryModulates inflammatory mediators

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